REACTION_CXSMILES
|
[Cl:1]C(OC(Cl)C)=O.C([N:21]1[CH2:24][CH:23]([O:25][CH2:26][CH2:27][C:28]([F:31])([F:30])[F:29])[CH2:22]1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)C>ClCCl>[ClH:1].[F:31][C:28]([F:29])([F:30])[CH2:27][CH2:26][O:25][CH:23]1[CH2:24][NH:21][CH2:22]1 |f:4.5|
|
Name
|
|
Quantity
|
136 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
1-benzhydryl-3-(3,3,3-trifluoropropoxy)-azetidine
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OCCC(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 1 hour at room temperature and for 2 hours at 45° C
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration to dryness
|
Type
|
CUSTOM
|
Details
|
the crude mixture was triturated in petroleum ether (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
to give a yellow oil (245 mg, quantitative) which
|
Type
|
CUSTOM
|
Details
|
was used in the next step without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
Cl.FC(CCOC1CNC1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |